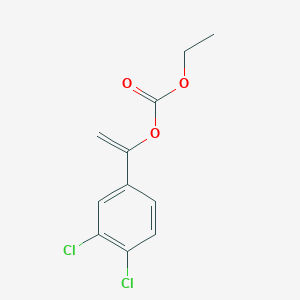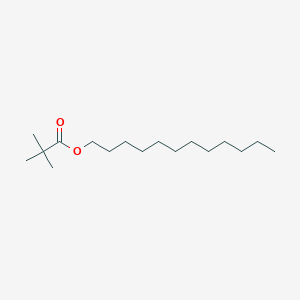
Dodecyl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl pivalate is an organic compound with the molecular formula C17H34O2. It is an ester derived from pivalic acid and dodecanol. This compound is known for its stability and resistance to hydrolysis, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecyl pivalate can be synthesized through the esterification of pivalic acid with dodecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of catalysts and optimized reaction conditions helps in achieving cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl pivalate primarily undergoes hydrolysis, reduction, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield pivalic acid and dodecanol.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of dodecanol and pivalic acid.
Substitution: Nucleophilic substitution reactions can occur with this compound, where the ester group is replaced by other nucleophiles.
Major Products Formed
Hydrolysis: Pivalic acid and dodecanol.
Reduction: Dodecanol and pivalic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dodecyl pivalate finds applications in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in certain reactions.
Biology: Employed in the formulation of biological assays and as a component in certain biochemical experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of lubricants, plasticizers, and as an additive in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of dodecyl pivalate involves its interaction with various molecular targets depending on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. Its stability and resistance to hydrolysis ensure that it remains intact until it reaches the desired location.
Comparación Con Compuestos Similares
Similar Compounds
2-Octyldodecyl pivalate: Another ester of pivalic acid, used in similar applications.
Pivalic acid: The parent acid of this compound, used in organic synthesis and as a precursor for various esters.
Neopentyl glycol pivalate: An ester used in the production of high-performance polymers and resins.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its stability. This makes it particularly useful in applications where resistance to hydrolysis and chemical stability are crucial.
Propiedades
Número CAS |
131141-69-0 |
|---|---|
Fórmula molecular |
C17H34O2 |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
dodecyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H34O2/c1-5-6-7-8-9-10-11-12-13-14-15-19-16(18)17(2,3)4/h5-15H2,1-4H3 |
Clave InChI |
WNLFPMNBHCWASX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



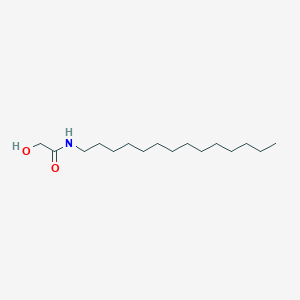

![N-[1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B14266495.png)
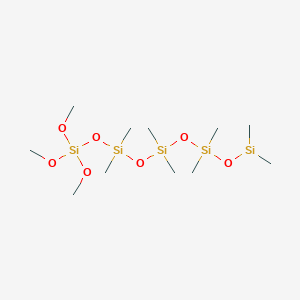
![Methyl 2-azido-3-benzo[1,3]dioxol-5-ylacrylate](/img/structure/B14266500.png)

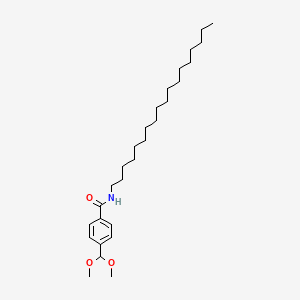
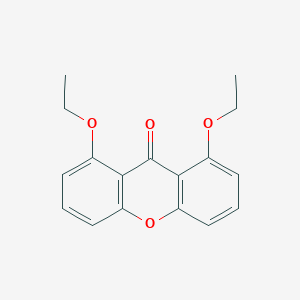
![N-[(2-Ethylhexyl)oxy]propan-1-amine](/img/structure/B14266519.png)
![2-{[4-(Trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-ol](/img/structure/B14266521.png)
![Diazene, [[1,1'-biphenyl]-4-yl(phenylhydrazono)methyl]phenyl-](/img/structure/B14266530.png)
![N,N,N-Trimethyl-2-[4-(octyloxy)phenoxy]ethan-1-aminium iodide](/img/structure/B14266541.png)
